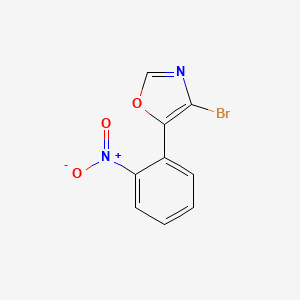

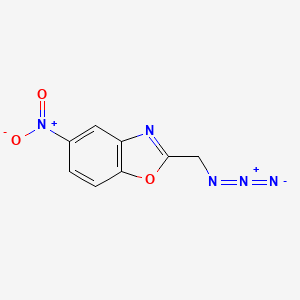

![molecular formula C24H28N2O2 B12622217 9H-fluoren-9-ylmethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12622217.png)

9H-fluoren-9-ylmethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9H-フルオレン-9-イルメチル 3,9-ジアザスピロ[5.5]ウンデカン-3-カルボン酸エステルは、ジアザスピロ化合物に属する化合物です。これらの化合物は、独特なスピロ環状構造を特徴とし、異なる化学的および生物学的特性をもたらします。この化合物は、その潜在的な治療用途により、医薬品化学および製薬研究で頻繁に使用されています。

2. 製法

合成経路および反応条件

9H-フルオレン-9-イルメチル 3,9-ジアザスピロ[5.5]ウンデカン-3-カルボン酸エステルの合成は、通常、以下の手順を伴います。

スピロ環状コアの形成: スピロ環状コアは、適切なジアミンと環状ケトンを含む環化反応によって形成されます。

フルオレニルメチル基の導入: フルオレニルメチル基は、求核置換反応によって導入され、ここでスピロ環状中間体が塩基性条件下でフルオレニルメチルハライドと反応します。

工業的生産方法

この化合物の工業的生産には、収率と純度を高めるために上記の合成経路を最適化することが含まれる場合があります。これには、連続フローリアクター、高度な精製技術、およびスケーラビリティとコスト効率を確保するためのプロセス最適化の使用が含まれる場合があります。

3. 化学反応解析

反応の種類

酸化: この化合物は酸化反応を起こす可能性があり、通常はフルオレニルメチル基が関係します。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 還元反応は、スピロ環状コアまたはカルボン酸基を標的にすることができます。一般的な還元剤には、水素化アルミニウムリチウムと水素化ホウ素ナトリウムがあります。

置換: この化合物は、特にフルオレニルメチル基で求核置換反応を起こす可能性があります。一般的な試薬には、ハロアルカンとアミンやチオールなどの求核剤があります。

一般的な試薬と条件

酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化アルミニウムリチウム。

置換: 水素化ナトリウムなどの塩基の存在下でのハロアルカン。

主な生成物

酸化: フルオレノン誘導体。

還元: 還元されたスピロ環状アミン。

置換: 置換されたフルオレニルメチル誘導体。

4. 科学研究への応用

化学

化学において、9H-フルオレン-9-イルメチル 3,9-ジアザスピロ[5.5]ウンデカン-3-カルボン酸エステルは、より複雑な分子の合成のための構成要素として使用されています。その独特の構造は、新しい化学反応性の探求と新しい合成方法の開発を可能にします。

生物学

生物学研究では、この化合物は、γ-アミノ酪酸A型受容体(GABAAR)アンタゴニストとしての可能性について研究されています。 GABAAR活性を調節する上で有望であることが示されており、神経学的プロセスを理解し、神経学的疾患の治療法を開発するために重要です .

医学

医薬品化学では、この化合物は、その潜在的な治療用途について調査されています。 GABAARと相互作用する能力により、不安、てんかん、不眠などの神経学的状態を標的にする薬剤の開発の候補となっています .

産業

産業分野では、この化合物の独特な化学的特性により、特殊化学品および先進材料の開発に役立っています。そのスピロ環状構造は、安定性と反応性をもたらし、さまざまな産業用途で活用できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves the following steps:

Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable diamine and a cyclic ketone.

Introduction of the Fluorenylmethyl Group: The fluorenylmethyl group is introduced via a nucleophilic substitution reaction, where the spirocyclic intermediate reacts with a fluorenylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving the fluorenylmethyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can target the spirocyclic core or the carboxylate group. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorenylmethyl group. Common reagents include alkyl halides and nucleophiles like amines and thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Fluorenone derivatives.

Reduction: Reduced spirocyclic amines.

Substitution: Substituted fluorenylmethyl derivatives.

科学的研究の応用

Chemistry

In chemistry, 9H-fluoren-9-ylmethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a γ-aminobutyric acid type A receptor (GABAAR) antagonist. It has shown promise in modulating GABAAR activity, which is crucial for understanding neurological processes and developing treatments for neurological disorders .

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with GABAAR makes it a candidate for the development of drugs targeting neurological conditions such as anxiety, epilepsy, and insomnia .

Industry

In the industrial sector, the compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials. Its spirocyclic structure imparts stability and reactivity, which can be leveraged in various industrial applications.

作用機序

9H-フルオレン-9-イルメチル 3,9-ジアザスピロ[5.5]ウンデカン-3-カルボン酸エステルの作用機序は、γ-アミノ酪酸A型受容体(GABAAR)との相互作用を伴います。この化合物は、競合的アンタゴニストとして作用し、受容体に結合してその活性を阻害します。 GABAAR活性のこの調節は、さまざまな神経学的プロセスに影響を与える可能性があり、神経薬理学における貴重なツールとなっています .

6. 類似化合物の比較

類似化合物

3,9-ジアザスピロ[5.5]ウンデカン-3-カルボン酸: フルオレニルメチル基を欠いており、異なる化学的および生物学的特性をもたらします。

9H-フルオレン-9-イルメチル 3,9-ジアザスピロ[5.5]ウンデカン-3-カルボン酸アミド: 類似の構造をしていますが、カルボン酸基ではなくアミド基を持っています。そのため、反応性と用途が異なります。

独自性

9H-フルオレン-9-イルメチル 3,9-ジアザスピロ[5.5]ウンデカン-3-カルボン酸エステルには、フルオレニルメチル基とスピロ環状コアの両方が存在することにより、独自の化学的および生物学的特性が備わっています。 この組み合わせにより、生物学的標的との特異的な相互作用が可能になり、科学研究および薬剤開発において貴重な化合物となっています .

類似化合物との比較

Similar Compounds

3,9-Diazaspiro[5.5]undecane-3-carboxylic acid: Lacks the fluorenylmethyl group, resulting in different chemical and biological properties.

9H-fluoren-9-ylmethyl 3,9-diazaspiro[5.5]undecane-3-carboxamide: Similar structure but with an amide group instead of a carboxylate group, leading to different reactivity and applications.

Uniqueness

The presence of both the fluorenylmethyl group and the spirocyclic core in 9H-fluoren-9-ylmethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate imparts unique chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in scientific research and drug development .

特性

分子式 |

C24H28N2O2 |

|---|---|

分子量 |

376.5 g/mol |

IUPAC名 |

9H-fluoren-9-ylmethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate |

InChI |

InChI=1S/C24H28N2O2/c27-23(26-15-11-24(12-16-26)9-13-25-14-10-24)28-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22,25H,9-17H2 |

InChIキー |

DDQBERGDXPTJNV-UHFFFAOYSA-N |

正規SMILES |

C1CNCCC12CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine](/img/structure/B12622156.png)

![N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12622163.png)

![methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12622166.png)

![2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12622196.png)

![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B12622200.png)

![{3,5-Dibromo-4-[(2,4-dimethylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12622229.png)